Home > Products > Building Blocks P814 > N-benzyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide
N-benzyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide - 1146290-00-7

N-benzyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide

Catalog Number: EVT-1775472
CAS Number: 1146290-00-7
Molecular Formula: C17H15N3OS
Molecular Weight: 309.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-Biphenylyl)-3-(1H-imidazol-1-yl)-1-propanone

Compound Description: This compound demonstrated broad-spectrum antifungal activity against 16 strains of Candida. It was the most promising candidate from a series of (1-substituted aryl)-3-(1H-imidazol-1-yl)-1-propanones synthesized and evaluated for antifungal activity. []

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide

Compound Description: This compound, known as nilotinib, is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia. The provided research focuses on improving its solubility and bioavailability through the use of organic acids. [, ]

2-Ethoxy-N-(4-methyl-2-propyl-1H-imidazol-1-yl)benzamide

Compound Description: This compound is a key intermediate in the synthesis of vardenafil, a drug used to treat erectile dysfunction. The research outlines its three-step synthesis with a 48% overall yield. []

(1-Substituted aryl)-3-(1H-imidazol-1-yl)-1-propanones

Compound Description: This refers to a series of compounds synthesized through the N-alkylation of imidazole. These compounds were evaluated for antifungal activity against Candida strains. []

3-(1H-imidazol-1-yl)-1-(2′-(substituted benzyl)oxyphenyl)-1-propanones

Compound Description: This series of compounds showed antifungal activity, particularly towards Candida kefyr. The research explores the impact of various substitutions on the benzyl group. []

1-(1H-imidazol-4-yl)alkyl-benzamides

Compound Description: This refers to a broad class of compounds with reported anti-ischemic and α2-adrenergic receptor agonist activities. The research describes their preparation and potential therapeutic applications. [, ]

Overview

N-benzyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide is a complex organic compound belonging to the class of benzimidazole derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications, particularly in medicinal chemistry. The structure features a benzamide moiety linked to a sulfanyl imidazole, which may enhance its pharmacological properties due to the unique interactions between the sulfur atom and biological targets.

Source and Classification

The compound is classified as a benzimidazole derivative, which is a bicyclic structure composed of a benzene ring fused to an imidazole ring. Benzimidazole derivatives are known for their roles in various biological processes and have been extensively studied for their potential as pharmaceuticals, particularly in anti-cancer, anti-inflammatory, and antimicrobial therapies .

Synthesis Analysis

Methods and Technical Details

The synthesis of N-benzyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide typically involves several key steps:

  1. Formation of the Imidazole Ring: The imidazole ring can be synthesized by reacting glyoxal with ammonia and formaldehyde.
  2. Introduction of the Benzyl Group: This is achieved through a nucleophilic substitution reaction using benzyl chloride.
  3. Attachment of the Sulfanyl Group: The sulfanyl linkage is formed by reacting an intermediate compound with a thiol.
  4. Final Coupling: The final step involves coupling the synthesized intermediate with benzoyl chloride to form the benzamide group.

This multi-step synthesis allows for the introduction of functional groups that can enhance the compound's biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

N-benzyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide can undergo several types of chemical reactions:

  1. Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.
  2. Reduction: Reduction reactions can occur at the carbamoyl group, potentially converting it to an amine using reducing agents such as lithium aluminum hydride.
  3. Substitution: The benzyl and ethoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.

These reactions highlight the compound's versatility in synthetic chemistry and its potential for further modifications.

Mechanism of Action

The mechanism of action for N-benzyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide is not fully elucidated but likely involves interactions with specific biological targets such as enzymes or receptors. The presence of the sulfanyl group may facilitate redox reactions that could modulate enzyme activity or influence signaling pathways within cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-benzyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide exhibits several notable physical and chemical properties:

  1. Molecular Weight: Approximately 342.43 g/mol.
  2. Solubility: Its solubility profile can vary based on pH and solvent polarity; typically, compounds in this class show moderate solubility in organic solvents.
  3. Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for similar compounds.

These properties are crucial for determining the compound's behavior in biological systems and its suitability for pharmaceutical applications.

Applications

Scientific Uses

N-benzyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide has potential applications in various scientific fields:

  1. Medicinal Chemistry: Due to its structural features, it may serve as a lead compound for developing drugs targeting specific diseases such as cancer or infections caused by protozoa.
  2. Biochemical Research: Its unique properties could be utilized in studies investigating enzyme inhibition or modulation of cellular pathways .
  3. Pharmacology: Further research could explore its efficacy and safety profiles in preclinical models, paving the way for clinical studies.
Introduction to Benzimidazole Derivatives in Medicinal Chemistry

Historical Evolution of Benzimidazole-Based Therapeutics

The benzimidazole nucleus—a fusion of benzene and imidazole rings—represents a cornerstone of modern drug design. Its significance was first recognized in 1944 when Woolley observed its structural mimicry of purine bases, suggesting potential biological interference with nucleotide metabolism [2] [6]. This hypothesis gained substantial support when Brink and Folkers identified 5,6-dimethylbenzimidazole as a core structural component of vitamin B₁₂ in 1949 [2]. This discovery catalyzed decades of research into benzimidazole derivatives, establishing their privileged status in medicinal chemistry.

The 1970s–1990s witnessed the clinical translation of several benzimidazole-based drugs:

  • Antiparasitics: Thiabendazole (1961) and albendazole (1982) revolutionized anthelmintic therapy by inhibiting tubulin polymerization in parasites [6] [10].
  • Antifungals: Compounds like carbendazim demonstrated broad-spectrum activity against phytopathogenic fungi [10].
  • Gastrointestinal Agents: Omeprazole (1979) and related proton pump inhibitors transformed ulcer treatment through irreversible inhibition of H⁺/K⁺ ATPase [2] [6].

Table 1: Evolution of Key Benzimidazole-Based Therapeutics

EraCompound ClassRepresentative DrugPrimary Therapeutic ApplicationMechanistic Insight
1960sBenzimidazole anthelminticsThiabendazoleParasitic worm infectionsMicrotubule disruption in helminths
1980sProton pump inhibitorsOmeprazoleGastric ulcers & GERDIrreversible inhibition of H⁺/K⁺ ATPase
2000sAntihypertensivesTelmisartanHypertensionAngiotensin II receptor blockade
2010s+Anticancer agentsGaleterone (clinical)Prostate cancerCYP17 inhibition & androgen receptor antagonism

Contemporary research focuses on molecular hybridization strategies to combat drug resistance. Benzimidazole-triazole conjugates (e.g., compound 26 from Luo et al.) exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 2 μg/mL [6]. Similarly, benzimidazole-oxadiazole hybrids demonstrate enhanced antitubercular activity against multidrug-resistant Mycobacterium tuberculosis strains [2]. This historical trajectory underscores benzimidazole’s adaptability—from antiparasitics to precision oncology agents—setting the stage for next-generation hybrids like N-benzyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide.

Structural Significance of Sulfanyl-Imidazole Hybridization in Drug Design

The strategic incorporation of 2-sulfanyl-imidazole into benzamide scaffolds creates multifunctional architectures with enhanced biorelevance. N-Benzyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide exemplifies this approach, featuring three pharmacophoric elements:

  • Benzamide Core: Provides structural rigidity and facilitates hydrogen bonding via carbonyl (H-bond acceptor) and NH (H-bond donor) groups [3] [9].
  • N-Benzyl Group: Enhances lipophilicity (predicted logP ≈ 3.2) for membrane penetration while allowing electronic modulation through para-substitution (e.g., 4-fluoro or 4-methyl derivatives) [5] [7] [9].
  • 2-Sulfanyl-1H-Imidazole: Contributes to:
  • Metal Chelation: Thione sulfur and imidazole nitrogen enable coordination to metalloenzyme active sites [1] [9].
  • Tautomeric Versatility: Thiol-thione equilibrium allows dynamic target engagement (thiol form for covalent inhibition vs. thione for coordination) [9].
  • π-Stacking Capacity: Planar imidazole ring interacts with aromatic residues in enzyme binding pockets [1].

Table 2: Electronic and Steric Effects of N-Benzyl Substituents in Analogous Compounds

Substituent (R)Compound ExampleMolecular Weight (g/mol)Key Property ModulationBiological Implication
HN-Benzyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide309.39Baseline lipophilicity (logP ≈ 2.8)Balanced permeability & solubility
4-FN-(4-Fluorobenzyl) analog327.38Enhanced metabolic stability & σ-hole bondingImproved pharmacokinetics & target engagement
4-CH₃N-(4-Methylbenzyl) analog323.41Increased lipophilicity (logP ≈ 3.4)Favorable membrane penetration
3-Cl-4-OCH₃N-(3-Chloro-4-methoxyphenyl) derivative405.85Steric bulk & electronic asymmetrySelective enzyme inhibition

Spectroscopic characterization of these compounds reveals critical structure-property relationships:

  • ¹H NMR: The N-benzyl CH₂ protons resonate at δ 4.0–4.5 ppm, confirming amide linkage, while imidazole C₂-H appears as a distinct singlet near δ 8.1 ppm [9].
  • IR Spectroscopy: Stretching vibrations at 1630–1680 cm⁻¹ (amide C=O) and 2550–2600 cm⁻¹ (S-H in thiol tautomer) provide evidence of tautomeric equilibrium [9].
  • Thermal Analysis: Differential scanning calorimetry indicates melting points of 180–220°C, suggesting stable crystalline lattices suitable for formulation [4].

The sulfanyl-imidazole moiety’s bioisosteric relationship with purines enables competitive inhibition of purine-dependent enzymes. Molecular docking studies of analogs show the 2-sulfanyl group occupying the same binding pocket as guanine’s C6 carbonyl in kinase ATP-binding sites [6] [9].

Rationale for Targeting N-Benzyl-3-(2-Sulfanyl-1H-Imidazol-1-yl)Benzamide as a Lead Scaffold

This scaffold presents a strategic platform for antimicrobial and anticancer development due to three compelling attributes:

A. Synthetic Versatility and Derivatization Potential

  • The benzamide C-3 position allows electrophilic substitution (e.g., bromination for cross-coupling) [1].
  • The sulfanyl group serves as a nucleophilic handle for alkylation or acylation to produce thioethers with enhanced bioavailability [9].
  • Commercial availability of 3-aminobenzoic acid enables cost-effective gram-scale synthesis via:
  • Amide coupling with substituted benzylamines
  • SNAr reaction with 2-mercaptoimidazole under Pd catalysis [1] [5].

B. Broad-Spectrum Bioactivity EvidenceStructure-activity relationship (SAR) studies of analogs demonstrate critical pharmacophore requirements:

Table 3: Structure-Activity Relationships in Key Analogs

Structural ModificationBiological Activity ShiftProposed Molecular Basis
Replacement of sulfanyl with methylsulfonylLoss of antifungal activity (4-fold ↓)Eliminates metal coordination capacity
Ortho-substitution on N-benzyl ringImproved antimycobacterial activity (MIC 3.125 µg/mL)Enhanced steric complementarity to hydrophobic pocket
5-Nitro substitution on benzamide ringPotent antitumor activity (GI₅₀ 0.34 µM)Electron-withdrawing group boosts DNA intercalation
Methylation of imidazole N-HAbolished enzyme inhibitionDisrupts critical H-bond donor interaction

C. Resistance Mitigation PotentialBenzimidazole-sulfanyl hybrids exhibit dual-targeting capability that may overcome conventional resistance mechanisms:

  • Simultaneous inhibition of microtubule assembly (via benzimidazole domain) and thioredoxin reductase (via sulfanyl-imidazole domain) disrupts redox homeostasis in cancer cells [6] [10].
  • In bacteria, these compounds circumvent efflux pump resistance by competitively inhibiting DNA gyrase while generating reactive oxygen species through redox cycling [2] [6].

The scaffold’s low molecular weight (309 g/mol) and favorable in silico ADMET properties (QikProp-predicted CNS permeability: -2 to -3; human oral absorption: >80%) further support its lead candidacy [5] [9].

Properties

CAS Number

1146290-00-7

Product Name

N-benzyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide

IUPAC Name

N-benzyl-3-(2-sulfanylidene-1H-imidazol-3-yl)benzamide

Molecular Formula

C17H15N3OS

Molecular Weight

309.4 g/mol

InChI

InChI=1S/C17H15N3OS/c21-16(19-12-13-5-2-1-3-6-13)14-7-4-8-15(11-14)20-10-9-18-17(20)22/h1-11H,12H2,(H,18,22)(H,19,21)

InChI Key

ZSRVMUIXFOJUDM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)N3C=CNC3=S

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)N3C=CNC3=S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.